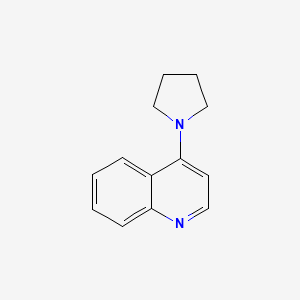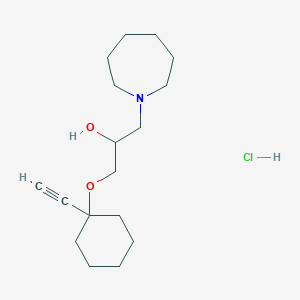![molecular formula C24H27N3O6S2 B2917860 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1223954-04-8](/img/no-structure.png)
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a large number of atoms. The pyrimidine ring and the sulfonamide group would likely be the key structural features .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonamide group could make it more polar and potentially increase its solubility in water .Applications De Recherche Scientifique
Chemiluminescence and Synthesis
A study on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveals the potential application of similar sulfanyl-substituted compounds in chemiluminescence. The base-induced decomposition of these dioxetanes in dimethyl sulfoxide (DMSO) emits light, indicating their potential use in developing chemiluminescent probes or materials (Watanabe et al., 2010).
Antibacterial and Enzyme Inhibition
Another study discusses the synthesis, characterization, and pharmacological evaluation of 1,3,4-oxadiazole and acetamide derivatives, including the evaluation of their antibacterial and anti-enzymatic potential. This suggests the possibility of using similar compounds in antimicrobial research or as leads in the development of new antibacterial agents (Nafeesa et al., 2017).
Anticancer Activity
A novel series of 4-arylsulfonyl-1,3-oxazoles, characterized by similar sulfanyl and acetamide groups, demonstrated significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology research (Zyabrev et al., 2022).
Molecular Docking and Drug Design
Research involving quantum chemical insight into the molecular structure and docking studies of a similar compound against SARS-CoV-2 protein suggests its potential application in antiviral drug discovery, particularly against COVID-19. The study highlights the compound's binding energy and interaction with the viral protease, indicating its potential as a lead compound for further drug development efforts (Mary et al., 2020).
Crystallography and Structural Analysis
The crystal structures of compounds with similar sulfanyl and acetamide functionalities provide insights into their molecular conformations, which are crucial for understanding the structure-activity relationships necessary for drug design. These studies contribute to the field of crystallography and medicinal chemistry by offering detailed structural data that can influence the synthesis of novel therapeutic agents (Subasri et al., 2017).
Orientations Futures
Propriétés
Numéro CAS |
1223954-04-8 |
|---|---|
Nom du produit |
2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide |
Formule moléculaire |
C24H27N3O6S2 |
Poids moléculaire |
517.62 |
Nom IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H27N3O6S2/c1-4-5-6-16-7-9-20(10-8-16)35(30,31)21-14-25-24(27-23(21)29)34-15-22(28)26-17-11-18(32-2)13-19(12-17)33-3/h7-14H,4-6,15H2,1-3H3,(H,26,28)(H,25,27,29) |
Clé InChI |
RXAMCAVZIGWSCK-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



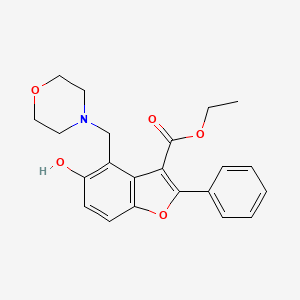
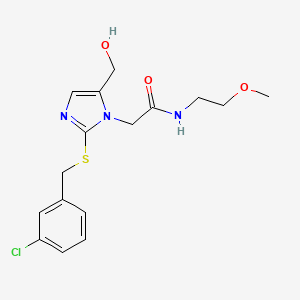
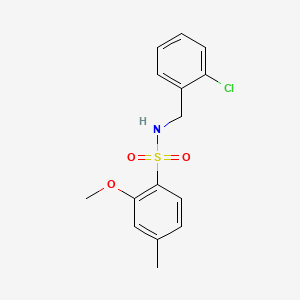
![tert-Butyl 4-(aminomethyl)-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2917781.png)
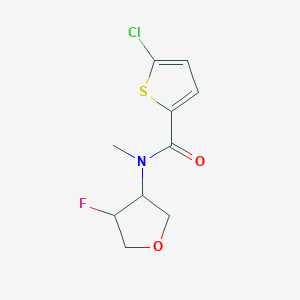
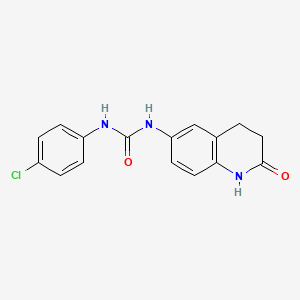
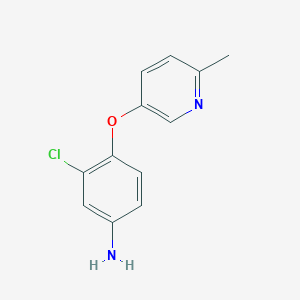
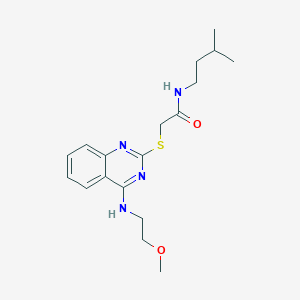
![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)
![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)
![(E)-3-(4-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2917794.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide](/img/structure/B2917796.png)
